molecular formula C22H16O5 B11124995 Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Cat. No.: B11124995
M. Wt: 360.4 g/mol
InChI Key: WFQUWWJTUVZEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound that features a benzofuran ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the esterification of 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETIC acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the naphthalene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}PROPIONATE: Similar structure but with a propionate group instead of an acetate group.

    METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}BUTYRATE: Contains a butyrate group, leading to different chemical properties.

Uniqueness

METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is unique due to its specific ester group, which influences its reactivity and potential applications. Its structural configuration allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-[[3-(naphthalene-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C22H16O5/c1-25-21(23)13-26-17-8-9-20-18(11-17)19(12-27-20)22(24)16-7-6-14-4-2-3-5-15(14)10-16/h2-12H,13H2,1H3

InChI Key

WFQUWWJTUVZEPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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